molecular formula C22H22N4O2 B2386450 6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one CAS No. 2309556-90-7

6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one

Katalognummer: B2386450
CAS-Nummer: 2309556-90-7
Molekulargewicht: 374.444
InChI-Schlüssel: VKQNHZOYXCAILM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 is a pyridazinone-based compound that has been shown to inhibit the activity of a specific protein, making it a promising target for the development of new drugs.

Wirkmechanismus

6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one works by inhibiting the activity of a specific protein known as bromodomain-containing protein 4 (BRD4). BRD4 is a chromatin regulator that plays a critical role in the expression of genes that are involved in various cellular processes, including cell proliferation and differentiation. By inhibiting the activity of BRD4, this compound can disrupt the expression of these genes, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various preclinical studies. In addition to its anti-tumor activity, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one is its potency and specificity for BRD4, which makes it an ideal tool for studying the role of this protein in various cellular processes. However, one of the limitations of this compound is its relatively short half-life, which can make it challenging to achieve sustained inhibition of BRD4 in vivo.

Zukünftige Richtungen

There are several future directions for the study of 6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one and its potential therapeutic applications. One potential direction is the development of more potent and selective inhibitors of BRD4 that can overcome the limitations of this compound. Additionally, further studies are needed to better understand the mechanisms of action of this compound and its effects on various cellular processes. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, with the ultimate goal of developing new drugs for the treatment of cancer and other diseases.

Synthesemethoden

The synthesis of 6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one involves a multi-step process that includes the reaction of quinoline-2-carboxylic acid with piperidine and the subsequent condensation with cyclopropylamine. The final step involves the reaction of the resulting intermediate with 2-chloro-3-nitropyridine, followed by reduction to yield this compound.

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one has been extensively studied in various scientific research applications, particularly in the field of oncology. Studies have shown that this compound has potent anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has also been shown to have potential therapeutic applications in the treatment of other diseases, such as neurodegenerative disorders.

Eigenschaften

IUPAC Name

6-cyclopropyl-2-[1-(quinoline-2-carbonyl)piperidin-4-yl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-21-10-9-19(16-5-6-16)24-26(21)17-11-13-25(14-12-17)22(28)20-8-7-15-3-1-2-4-18(15)23-20/h1-4,7-10,16-17H,5-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQNHZOYXCAILM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.